1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
Description
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone (CAS: 15485-70-8) is a hydroxyacetophenone derivative with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol . Its structure comprises a 2,4-dihydroxyphenyl group linked via an ethanone bridge to a 4-fluorophenyl moiety.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBCJNQNUZOTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366275 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-70-8 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-FLUOROPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Standard Reaction Protocol
The most widely reported method for synthesizing 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone involves a boron trifluoride (BF₃)-catalyzed EAS reaction. This one-step procedure condenses phenylacetic acid derivatives with resorcinol under controlled conditions.
Reaction Components :
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Substrates : 4-Fluorophenylacetic acid (CAS 459-22-3) and resorcinol (CAS 108-46-3).
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Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O).
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Solvent : Anhydrous dichloromethane or neat conditions.
Procedure :
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Equimolar quantities of 4-fluorophenylacetic acid (5.0 mmol) and resorcinol (5.0 mmol) are combined in a round-bottom flask.
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BF₃·Et₂O (1.2 equiv) is added dropwise under nitrogen atmosphere.
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The crude product is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 7:3).
Optimization of Reaction Parameters
Recent studies have systematically evaluated variables affecting reaction efficiency, including temperature, time, and catalyst loading.
Table 1: Impact of Temperature on Yield and Purity
| Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 180 | 72 | 85 |
| 80 | 240 | 92 | 95 |
| 100 | 120 | 88 | 90 |
| 110 | 30 | 95 | 98 |
Data adapted from Ferguson et al. (2023) and Li et al. (2010).
Key insights:
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Temperature : Elevating temperatures above 80°C reduces side products (e.g., over-acylation) but risks thermal degradation of the dihydroxyphenyl moiety.
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Time : Shorter reaction times (30–60 minutes) at 110°C achieve near-quantitative yields, likely due to accelerated electrophilic activation.
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Catalyst Loading : A 1.2:1 BF₃-to-substrate ratio balances reactivity and cost-effectiveness.
Alternative Synthetic Routes
Friedel-Crafts Acylation
While less common for this specific compound, Friedel-Crafts acylation has been employed for structurally analogous ethanones. This method typically involves:
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Substrates : 4-Fluorobenzoyl chloride and 2,4-dihydroxyacetophenone.
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Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
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Conditions : Anhydrous dichloromethane at 0–5°C for 24 hours.
Challenges :
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Competitive acylation at the 2- and 4-hydroxyl positions reduces regioselectivity.
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Lower yields (70–75%) compared to BF₃-catalyzed methods.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors have been proposed to enhance reproducibility and safety:
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Reactor Type : Microtubular systems with automated temperature control.
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Throughput : 5–10 kg/day capacity with >99% purity.
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Cost Analysis : BF₃ recycling reduces catalyst expenses by 40% in closed-loop systems.
Analytical Validation and Quality Control
Spectroscopic Characterization
Post-synthesis verification employs:
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl ethanones.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone with its structural analogs, focusing on substituent effects, synthesis methods, physical properties, and biological activities.
Substituent Variations in the Aromatic Rings
Fluorine vs. Other Halogens
Replacing the 4-fluorophenyl group with other halogens significantly alters physicochemical properties:
- 1-(2,4-Dihydroxyphenyl)-2-(4-iodophenyl)ethanone (CAS: N/A, Mol. Synthesized via Hoesch reaction using p-iodophenylacetonitrile .
- 1-(2,4-Dihydroxyphenyl)-2-(4-chlorophenyl)ethanone (CAS: N/A, Mol. Wt.: 262.67 g/mol): Chlorine’s electronegativity may influence hydrogen bonding and solubility.
Hydroxyl Group Position and Number
The position and number of hydroxyl groups on the phenyl rings modulate antioxidant activity:
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: N/A, Mol. Wt.: 244.25 g/mol): Additional hydroxyl groups enhance antioxidant capacity. Synthesized via boron trifluoride-mediated condensation of p-hydroxyphenylacetic acid with resorcinol (98% yield) .
- 1-(2,3-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: N/A, Mol. Wt.: 244.25 g/mol): Reduced antioxidant activity compared to 2,4-dihydroxy analogs due to less favorable resonance stabilization .
Methoxy vs. Hydroxy Substituents
Methoxy groups reduce polarity and hydrogen-bonding capacity:
- Ononetin (1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, CAS: 487-49-0): Methoxy substitution at the 4-position decreases solubility in aqueous media but improves stability under acidic conditions .
Physical and Spectral Properties
Antioxidant Activity
- This compound: Moderate ROS-scavenging activity (~10% reduction in THP-1 macrophages) .
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: Higher activity due to additional hydroxyl groups, though exact data are unreported .
- Batatasin III (a dihydroxyphenyl ethanone derivative): Pro-oxidative effects observed, highlighting substituent-dependent outcomes .
Antifungal Activity
- Sertaconazole (a triazole-containing analog): IC₅₀ < 1 µM against Candida albicans, demonstrating the importance of heterocyclic substituents .
- Fluorine-substituted analogs (e.g., 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone) show enhanced membrane permeability due to fluorine’s electronegativity .
Key Research Findings
- Synthetic Flexibility: The ethanone bridge allows modular substitution, enabling tailored physicochemical and bioactive properties .
- Fluorine’s Role: Fluorine enhances metabolic stability and bioavailability compared to non-halogenated analogs .
- Hydroxyl Group Impact : Antioxidant activity correlates with hydroxyl group count and position, with 2,4-dihydroxy configurations being optimal .
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, also known as CAS 15485-70-8, is a compound with significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacodynamics, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two aromatic rings and hydroxyl groups that may contribute to its biological activity. The molecular formula is , and it exhibits a dihedral angle of approximately 69.11° between the aromatic rings, indicating potential steric interactions that can influence its reactivity and binding properties .
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of hydroxyl groups. These groups can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage. Studies have shown that derivatives of this compound demonstrate significant antioxidant activity in vitro .
Enzyme Inhibition
Inhibitory effects on various enzymes have been reported for this compound. For instance, it has been evaluated for its ability to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of fluorine in the compound may enhance its binding affinity to these enzymes, potentially leading to altered metabolic pathways for co-administered drugs .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Study 1: Antioxidant Efficacy
A study conducted by researchers at PubChem assessed the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Enzyme Interaction
A pharmacokinetic study published in the Journal of Medicinal Chemistry evaluated the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could serve as a selective inhibitor for CYP3A4, which is pivotal in drug metabolism .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 2,4-dihydroxyacetophenone and 4-fluorobenzaldehyde. For example, in analogous syntheses, 2,4-dihydroxyacetophenone reacts with substituted benzaldehydes under alkaline conditions (e.g., NaOH/EtOH) to yield chalcone derivatives . Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of acetophenone to aldehyde.
- Catalyst : Use of aqueous NaOH (10–20%) or KOH in ethanol.
- Reaction monitoring : TLC or HPLC to track enone formation.
Yield optimization often requires reflux conditions (70–80°C) for 6–12 hours.
Basic: How is this compound characterized post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 274 (C₁₄H₁₁FO₃) with fragmentation patterns confirming the ethanone backbone .
- IR spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) .
Advanced: How do reaction conditions (pH, solvent, catalyst) influence synthesis efficiency and byproduct formation?
Answer:
- pH : Acidic conditions (pH 3–6) favor ketone-aldehyde condensation, while strongly basic media (pH >10) may hydrolyze sensitive groups (e.g., fluorophenyl moieties) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products like Michael adducts . Ethanol/water mixtures balance reactivity and selectivity .
- Catalyst : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution but complicate purification. Base catalysts (NaOH) are preferred for simplicity .
Data contradiction : Yields vary widely (40–85%) depending on solvent purity and aldehyde reactivity. For example, electron-withdrawing groups (e.g., -F) on benzaldehyde slow condensation, requiring extended reaction times .
Advanced: What analytical strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. enzyme inhibition)?
Answer:
- Dose-response profiling : Test the compound across concentrations (1–100 µM) in both antioxidant (DPPH/ABTS assays) and enzyme inhibition (e.g., USP14 deubiquitinase) models to identify dual activity .
- Structure-activity relationship (SAR) : Compare with analogs lacking fluorine or hydroxyl groups. For instance, replacing the 4-fluorophenyl with 4-hydroxyphenyl reduces lipophilicity, altering cell permeability .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., quinones from phenolic oxidation) that may confound bioactivity results .
Advanced: How does the 4-fluorophenyl moiety influence electronic and steric properties in catalytic applications?
Answer:
- Electronic effects : The -F group is electron-withdrawing, polarizing the ethanone carbonyl and enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks in cross-coupling reactions .
- Steric effects : Fluorine’s small van der Waals radius minimizes steric hindrance, enabling interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
- Comparative data : Non-fluorinated analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-phenylethanone) show 30% lower reactivity in Friedel-Crafts alkylation, highlighting fluorine’s electronic role .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME calculate logP (~2.1), indicating moderate lipophilicity. The compound likely crosses the blood-brain barrier (BBB) but has low aqueous solubility (<50 µM) .
- Docking studies : Molecular docking (AutoDock Vina) into USP14’s binding site reveals hydrogen bonding between the 2,4-dihydroxyphenyl group and Asp48 residue (binding energy: −8.2 kcal/mol) .
- MD simulations : 100-ns trajectories show stable binding to CYP3A4, suggesting potential metabolic stability .
Basic: What are the compound’s applications in proteomics and enzyme studies?
Answer:
- Proteomics : Acts as a photoaffinity probe in cross-linking experiments to map protein-ligand interactions. The fluorophenyl group enhances UV-induced reactivity .
- Enzyme inhibition : Inhibits tyrosinase (IC₅₀: 15 µM) via chelation of the active-site copper, validated by fluorescence quenching assays .
Advanced: How to address discrepancies in reported antioxidant IC₅₀ values across studies?
Answer:
- Standardize assays : Use identical DPPH radical concentrations (100 µM) and incubation times (30 min) to minimize variability .
- Control for autoxidation : Include ascorbic acid as a positive control. The compound’s IC₅₀ in ABTS assays ranges from 20–40 µM, depending on solvent (methanol vs. DMSO) .
- EPR spectroscopy : Directly measure radical scavenging capacity to confirm results from colorimetric assays .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at −20°C to prevent phenolic oxidation.
- Humidity control : Use desiccants (silica gel) to avoid hydrate formation, which alters solubility .
- Purity checks : Annual HPLC analysis (C18 column, MeOH/H₂O mobile phase) confirms stability >95% over 2 years .
Advanced: What mechanistic insights explain its dual role as a pro-oxidant and antioxidant?
Answer:
- Pro-oxidant activity : At high concentrations (>50 µM), the compound generates semiquinone radicals via autoxidation, inducing ROS in cancer cell lines (e.g., HepG2) .
- Antioxidant activity : At lower doses (<20 µM), it donates hydrogen atoms to neutralize free radicals (e.g., •OH), confirmed by ESR spin-trapping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
